[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride
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Overview
Description
[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a chlorine atom and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride typically involves the chlorination of pyrrolidine derivatives followed by the introduction of a methanol group. One common method involves the reaction of pyrrolidine with thionyl chloride to introduce the chlorine atom, followed by the reduction of the resulting chloropyrrolidine with a suitable reducing agent to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methanol group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol;hydrochloride
- [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanol;hydrochloride
Uniqueness
[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its fluorinated or methoxylated analogs. This uniqueness makes it a valuable compound for specific applications where chlorine’s electronic and steric effects are beneficial.
Properties
IUPAC Name |
[(2S,4S)-4-chloropyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCABKLLVIZSQX-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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